Carpronium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-4-oxobutyl)-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLKIBWQSTAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13254-33-6 (chloride), 19075-28-6 (iodide), 13254-33-6 (chloride salt/solvate) | |
| Record name | Carpronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048236 | |
| Record name | Carpronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14075-13-9 | |
| Record name | Carpronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carpronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARPRONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6UK728GLZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and Reaction Overview
The synthesis of this compound chloride begins with γ-butyrolactone , a cyclic ester that undergoes sequential modifications to yield the final quaternary ammonium compound. The process involves three critical stages:
Formation of 4-Chlorobutyryl Chloride
γ-Butyrolactone is treated with hydrochloric acid under controlled conditions to initiate ring-opening, yielding 4-chlorobutyric acid. Subsequent reaction with thionyl chloride (SOCl₂) converts the carboxylic acid group into an acyl chloride, producing 4-chlorobutyryl chloride (Figure 1).
Esterification with Alkali Anion Resin
The acyl chloride intermediate is reacted with ethanol in the presence of an alkali anion exchange resin . This solid-phase catalyst facilitates esterification, forming ethyl 4-chlorobutyrate. The use of resin-based catalysts enhances reaction efficiency and simplifies purification.
Quaternization with Potassium Iodide
The ester undergoes quaternization by treatment with trimethylamine and potassium iodide (KI) as a catalyst. This step introduces the quaternary ammonium group, yielding this compound chloride with an overall yield of 88.4% .
Table 1. Laboratory-Scale Synthesis Yields
| Step | Intermediate | Yield (%) |
|---|---|---|
| Ring-opening/chlorination | 4-Chlorobutyryl chloride | 95.0 |
| Esterification | Ethyl 4-chlorobutyrate | 93.2 |
| Quaternization | This compound chloride | 88.4 |
Industrial-Scale Manufacturing Processes
Drug Product Formulation
Industrial production of this compound chloride hydrate, as outlined in PMDA regulatory documents, involves:
Quality Control Measures
The drug product must meet stringent specifications, including:
-
Identification via thin-layer chromatography (TLC).
-
Content uniformity and dissolution testing using high-performance liquid chromatography (HPLC).
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Stability studies under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions.
Table 2. Stability Protocol for this compound Chloride Hydrate
| Study Type | Temperature | Humidity | Storage Period |
|---|---|---|---|
| Long-term | 25°C | 60% RH | 18 months |
| Accelerated | 40°C | 75% RH | 6 months |
Analytical Characterization Techniques
Chromatographic Methods
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TLC is employed for preliminary identification, utilizing silica gel plates and iodine vapor detection.
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HPLC quantifies this compound chloride content and monitors degradation products, ensuring compliance with pharmacopeial standards.
Comparative Analysis of Synthesis Methodologies
Laboratory vs. Industrial Approaches
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Catalyst Selection : Laboratory synthesis uses cost-effective KI, whereas industrial processes may employ specialized resins for scalability.
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Yield Optimization : The laboratory method achieves 88.4% yield, but industrial batches prioritize consistency over maximal yield, often accepting marginally lower efficiencies to meet regulatory standards.
Chemical Reactions Analysis
Carpronium chloride undergoes various chemical reactions, including:
Oxidation: this compound chloride can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound chloride are less common.
Substitution: this compound chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions .
Scientific Research Applications
Pharmacological Properties
Carpronium chloride exhibits several pharmacological effects, including:
- Vasodilation : It promotes the dilation of blood vessels, enhancing local blood flow.
- Hair Growth Stimulation : It is utilized in treatments for alopecia and vitiligo by improving scalp microcirculation.
Hair Restoration
This compound chloride is a key ingredient in various topical formulations aimed at promoting hair growth. One notable product is FUROZIN , which contains a 5% concentration of this compound chloride. It has shown efficacy in treating conditions such as:
- Alopecia : Enhances hair regrowth by improving blood flow to hair follicles.
- Seborrhea Sicca : Assists in managing this scalp condition.
- Vitiligo : Aids in repigmentation processes through improved local circulation .
Data Table: Efficacy of this compound Chloride in Hair Restoration
| Condition | Formulation | Concentration | Efficacy Observed |
|---|---|---|---|
| Alopecia | FUROZIN Solution | 5% | Significant regrowth |
| Seborrhea Sicca | Topical Cream | Varies | Symptomatic relief |
| Vitiligo | Topical Application | Varies | Improved pigmentation |
Enhancement of Other Treatments
Research indicates that this compound chloride can enhance the efficacy of other hair growth agents, such as minoxidil. A study found that combining this compound with minoxidil significantly increased drug absorption into hair follicles compared to minoxidil alone .
Case Study: Minoxidil and this compound Combination Therapy
In a controlled study, mice treated with a combination of minoxidil nanoparticles and pre-treatment with this compound showed higher levels of minoxidil in hair follicles compared to controls, suggesting enhanced therapeutic efficiency without increased side effects .
Safety and Adverse Effects
While this compound chloride is generally well-tolerated, there are documented cases of adverse effects, particularly when ingested accidentally. A case report highlighted a cholinergic crisis following the ingestion of a topical solution containing this compound chloride, emphasizing the need for caution in its use . Symptoms included excessive salivation, sweating, and altered consciousness.
Mechanism of Action
Carpronium chloride exerts its effects primarily through vasodilation. It achieves this by dilating vascular smooth muscles, thereby improving blood circulation in the scalp. This enhanced blood flow stimulates hair follicles and promotes hair growth . The molecular targets and pathways involved include muscarinic cholinergic receptors, which this compound chloride activates to induce vasodilation .
Comparison with Similar Compounds
Biological Activity
Carpronium chloride, a compound primarily recognized for its application in hair growth treatments, exhibits a range of biological activities that warrant thorough exploration. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.
Overview of this compound Chloride
This compound chloride is a small molecule drug with the chemical formula and a CAS registry number of 13254-33-6. Initially developed for treating alopecia, it is also utilized in managing seborrhea sicca and vitiligo vulgaris. The compound functions as a vasodilator and has been shown to enhance blood flow in microvascular systems, which is critical for its efficacy in promoting hair growth.
The primary mechanism through which this compound chloride exerts its effects involves vasodilation of vascular smooth muscle. This action increases microcirculation, particularly in the scalp, facilitating nutrient delivery to hair follicles. Additionally, this compound's cholinergic properties contribute to its pharmacological profile by mimicking acetylcholine activity, which can further enhance local blood flow and stimulate hair growth processes.
Vasodilatory Effects
In vivo studies have demonstrated that topical application of this compound chloride leads to significant vasodilation in rat mesenteric arterioles without affecting systemic blood pressure. This localized increase in blood flow is crucial for its therapeutic applications in hair regrowth treatments .
Table 1: Effects of this compound Chloride on Microvascular Blood Flow
| Study | Model | Application Method | Observed Effect |
|---|---|---|---|
| Rats | Topical | Increased arteriolar diameter and blood flow | |
| Rats | Intravital videomicroscopy | No change in systemic blood pressure; enhanced microcirculation |
Hair Growth Stimulation
This compound chloride has been shown to enhance the effects of other hair growth agents like minoxidil. Studies indicate that when combined with minoxidil, this compound allows for a reduction in the amount of minoxidil needed while still achieving superior hair growth results .
Table 2: Comparative Efficacy of this compound with Minoxidil
| Treatment Combination | Hair Growth Efficacy |
|---|---|
| Minoxidil alone | Moderate |
| Minoxidil + this compound | Enhanced |
Clinical Case Studies
-
Cholinergic Crisis Case Report :
A notable case involved an 81-year-old woman who experienced a cholinergic crisis after ingesting a topical this compound solution. Symptoms included hypotension and altered consciousness, highlighting the importance of understanding the safety profile associated with this compound . -
Hair Growth Efficacy Trials :
Clinical trials have assessed the efficacy of this compound chloride in various formulations for alopecia treatment. Results indicated significant improvements in hair density and thickness when used over several months compared to placebo controls .
Safety Profile and Adverse Effects
While this compound chloride is generally well-tolerated, some adverse effects have been reported, including headaches and dermatitis contact reactions. A study involving 36 subjects noted that 58% experienced at least one adverse event, but no serious complications were documented .
Q & A
Q. How should researchers handle missing or incomplete data in this compound clinical trials?
- Methodological Guidance: Implement intention-to-treat (ITT) analysis to preserve randomization integrity. Use multiple imputation techniques for missing data, provided missingness is random. Document attrition rates and conduct sensitivity analyses to assess impact. Adhere to CONSORT guidelines for transparent reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
